2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
CAS No.: 1115896-53-1
VCID: VC6567128
Molecular Formula: C23H20N4O2S2
Molecular Weight: 448.56
* For research use only. Not for human or veterinary use.
![2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide - 1115896-53-1](/images/structure/VC6567128.png)
Description |
The compound 2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a combination of thiazole and pyrimidine rings, which are known for their diverse pharmacological properties. This compound is synthesized through multi-step organic reactions involving various intermediates, similar to other complex organic compounds like N-(4-fluorophenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide. Molecular Formula and WeightThe molecular formula for this compound is not explicitly provided in the available literature, but it can be deduced from its structural components. The molecular weight would be calculated based on the sum of atomic masses of all its constituent atoms. SynthesisThe synthesis of 2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves several key steps:
Reaction Conditions
Potential ApplicationsCompounds with similar structures have shown potential in various pharmacological applications, including anti-inflammatory and anticancer effects. The specific mechanism of action for 2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide would require further investigation to determine its efficacy and safety profile. Data Table: Comparison of Related Compounds |
---|---|
CAS No. | 1115896-53-1 |
Product Name | 2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
Molecular Formula | C23H20N4O2S2 |
Molecular Weight | 448.56 |
IUPAC Name | N-(3-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C23H20N4O2S2/c1-14-7-6-10-17(11-14)25-20(29)13-30-23-26-18(12-19(28)27-23)21-15(2)24-22(31-21)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,25,29)(H,26,27,28) |
Standard InChIKey | XLRPOYWMRUFTTI-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C |
Solubility | not available |
PubChem Compound | 135951996 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume